![molecular formula C7H8F5NO2 B2745660 1,1-Difluoro-5-azaspiro[2.3]hexane 2,2,2-trifluoroacetate CAS No. 1909327-96-3](/img/structure/B2745660.png)

1,1-Difluoro-5-azaspiro[2.3]hexane 2,2,2-trifluoroacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

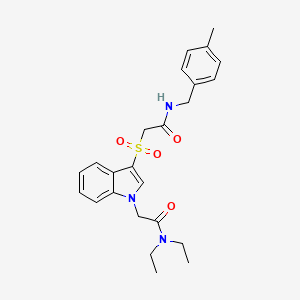

Description

1,1-Difluoro-5-azaspiro[2.3]hexane 2,2,2-trifluoroacetate is a unique chemical compound. It is a solid substance . The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C5H7F2N.C2HF3O2/c6-5(7)1-4(5)2-8-3-4;3-2(4,5)1(6)7/h8H,1-3H2;(H,6,7) .

Molecular Structure Analysis

The molecular weight of this compound is 233.14 . The InChI key for this compound is RMNSJPCIFWYWTP-UHFFFAOYSA-N .Physical and Chemical Properties Analysis

This compound is a solid substance . The storage temperature for this compound is 4 degrees Celsius .Scientific Research Applications

Microbial Degradation of PFASs

- Environmental Biodegradability : Studies focus on understanding the environmental fate and effects of PFAS precursors, including microbial degradation pathways and the identification of novel degradation intermediates. Research into microbial degradation of PFASs aims to bridge knowledge gaps regarding their environmental persistence and toxicity, suggesting potential bioremediation applications (Liu & Avendaño, 2013).

Health and Environmental Risks of PFAS Alternatives

- Toxicological Assessment : The toxicity of fluorinated alternatives to PFASs, including systemic organ toxicities and potential environmental harm, is critically reviewed. Such studies highlight the need for comprehensive toxicological assessments to evaluate the safety of these compounds for long-term use (Wang et al., 2019).

Fluorinated Alternatives to PFCAs and PFSAs

- Risk Assessment and Management : Investigations into over 20 fluorinated substances used across various industries aim to fill data gaps for meaningful risk assessments. This includes evaluating environmental releases, persistence, and human and biota exposure, which could inform the development of safer chemical alternatives (Wang et al., 2013).

Removal Technologies for PFASs

- Water Treatment : Reviews of novel and conventional treatment technologies for removing PFASs from water highlight the effectiveness of adsorption and membrane filtration. This research supports the development of effective water treatment solutions to mitigate PFAS contamination (Vakili et al., 2021).

Bioaccumulation and Environmental Transport

- Environmental Impact : Studies on the bioaccumulation, environmental transport, and interactive toxicity of PFASs, including their precursors, address the need for comprehensive environmental monitoring and risk assessments. This research could inform guidelines for managing and limiting the environmental impact of these substances (Conder et al., 2008).

Safety and Hazards

The safety information for 1,1-Difluoro-5-azaspiro[2.3]hexane 2,2,2-trifluoroacetate includes several hazard statements: H315, H319, H335 . The precautionary statements include: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . It is classified under GHS07 and the signal word is "Warning" .

Properties

IUPAC Name |

2,2-difluoro-5-azaspiro[2.3]hexane;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F2N.C2HF3O2/c6-5(7)1-4(5)2-8-3-4;3-2(4,5)1(6)7/h8H,1-3H2;(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMNSJPCIFWYWTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(C1(F)F)CNC2.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F5NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-fluorophenyl)-2-(furan-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2745582.png)

![methyl 2-[N-(cyanomethyl)-1-(2,3-dimethylphenyl)formamido]acetate](/img/structure/B2745583.png)

![2-((4-fluorophenyl)thio)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2745585.png)

![N-(2,4-dimethoxyphenyl)-2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2745589.png)

![1-(3-Chlorophenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2745591.png)

![3-Amino-3-[(2-methylpropan-2-yl)oxycarbonyl]cyclobutane-1-carboxylic acid](/img/structure/B2745597.png)